Cas no 75690-74-3 (N-Cyclohexyl DL-Z-Phenylalaninamide)

N-Cyclohexyl DL-Z-Phenylalaninamide 化学的及び物理的性質
名前と識別子
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- N-Cyclohexyl DL-Z-Phenylalaninamide
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- インチ: 1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27)
- InChIKey: JNOPAYROMBBZSP-UHFFFAOYSA-N
- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CC1=CC=CC=C1)C(NC1CCCCC1)=O
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 624.3±55.0 °C at 760 mmHg
- フラッシュポイント: 331.4±31.5 °C
- じょうきあつ: 0.0±1.8 mmHg at 25°C
N-Cyclohexyl DL-Z-Phenylalaninamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclohexyl DL-Z-Phenylalaninamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C986155-500mg |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | C986155-1g |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 1g |
$98.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C986155-1g |
N-CyclohexylDL-Z-Phenylalaninamide |
75690-74-3 | 1g |
¥840.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | C986155-250mg |
N-CyclohexylDL-Z-Phenylalaninamide |
75690-74-3 | 250mg |
¥600.00 | 2023-09-15 | ||
1PlusChem | 1P00GA39-1g |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 95% | 1g |
$61.00 | 2025-02-27 | |
A2B Chem LLC | AH58773-5g |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 95% | 5g |
$209.00 | 2024-04-19 | |
1PlusChem | 1P00GA39-25g |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 95% | 25g |
$928.00 | 2025-02-27 | |
TRC | C986155-250mg |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 250mg |
$75.00 | 2023-05-18 | ||
TRC | C986155-100mg |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 100mg |
$64.00 | 2023-05-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD327685-5g |
N-Cyclohexyl DL-Z-Phenylalaninamide |
75690-74-3 | 95% | 5g |
¥1705.0 | 2024-04-18 |
N-Cyclohexyl DL-Z-Phenylalaninamide 関連文献
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
N-Cyclohexyl DL-Z-Phenylalaninamideに関する追加情報
N-Cyclohexyl DL-Z-Phenylalaninamide: A Comprehensive Overview
N-Cyclohexyl DL-Z-Phenylalaninamide, identified by the CAS number 75690-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of phenylalanine, an essential amino acid, and its structure incorporates a cyclohexyl group attached to the nitrogen atom of the amide functional group. The presence of the DL configuration indicates that this compound exists as a racemic mixture, combining both D and L enantiomers. The Z configuration specifies the stereochemistry of the double bond within the molecule, which plays a crucial role in its physical and chemical properties.
The synthesis of N-Cyclohexyl DL-Z-Phenylalaninamide involves a series of well-established organic reactions, including amide bond formation and stereochemical control. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is critical for its application in chiral environments. The compound's structure makes it highly versatile, with potential applications in drug design, peptide synthesis, and materials science.
One of the most promising areas of research involving N-Cyclohexyl DL-Z-Phenylalaninamide is its role in drug development. Its unique stereochemistry allows it to interact selectively with biological targets, making it a valuable tool in medicinal chemistry. For instance, studies have shown that this compound can modulate enzyme activity by acting as a competitive inhibitor or allosteric regulator. This property has led to its investigation as a potential therapeutic agent for conditions such as neurodegenerative diseases and metabolic disorders.
In addition to its pharmacological applications, N-Cyclohexyl DL-Z-Phenylalaninamide has also found use in peptide synthesis. Its cyclohexyl group provides steric bulk, which can influence the folding and stability of peptide chains. This makes it an ideal building block for constructing complex peptide architectures with specific bioactivities. Recent research has focused on using this compound to create cyclic peptides with enhanced stability and bioavailability, opening new avenues for drug delivery systems.
The physical properties of N-Cyclohexyl DL-Z-Phenylalaninamide are also worth noting. Its melting point is approximately 150°C under standard conditions, and it is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From an environmental perspective, N-Cyclohexyl DL-Z-Phenylalaninamide exhibits low toxicity to aquatic organisms, making it a safer choice for industrial applications. Its biodegradability has been assessed under standard conditions, and results indicate that it undergoes rapid degradation under aerobic conditions. This aligns with current trends toward sustainable chemistry practices.
In conclusion, N-Cyclohexyl DL-Z-Phenylalaninamide (CAS No: 75690-74-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application research, positions it as a valuable tool for future innovations in chemistry and pharmacology.
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